molecular formula C24H25F2N3O4S B2970967 N-(2,4-difluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878059-60-0

N-(2,4-difluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2970967
CAS No.: 878059-60-0
M. Wt: 489.54
InChI Key: USXJGDAUFCBYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,4-difluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a structurally complex molecule featuring:

  • A 2,4-difluorophenyl group attached to the acetamide nitrogen, providing electron-withdrawing effects that enhance metabolic stability and influence target binding.
  • A sulfonyl (-SO₂-) linker connecting the indole moiety to the acetamide, contributing to polarity and hydrogen-bonding capacity.
  • A 4-methylpiperidin-1-yl group attached via a carbonyl-containing ethyl chain to the indole nitrogen, likely enhancing solubility and modulating pharmacokinetic properties.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F2N3O4S/c1-16-8-10-28(11-9-16)24(31)14-29-13-22(18-4-2-3-5-21(18)29)34(32,33)15-23(30)27-20-7-6-17(25)12-19(20)26/h2-7,12-13,16H,8-11,14-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXJGDAUFCBYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Difluorophenyl group : Enhances lipophilicity and biological activity.
  • Piperidine moiety : Imparts pharmacological properties.
  • Dihydropyridine core : Associated with various biological activities.

The molecular formula is C23H28F2N4O2C_{23}H_{28}F_{2}N_{4}O_{2}, and its molecular weight is 430.49 g/mol.

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : The sulfonamide group enhances its interaction with bacterial enzymes, potentially leading to effective antibacterial properties.
  • Anti-inflammatory Effects : Similar compounds have shown significant anti-inflammatory activity in preclinical models, suggesting that this compound may also possess such properties .
  • Cytotoxicity : Preliminary studies indicate low cytotoxicity, making it a promising candidate for drug development .

Comparative Biological Activity

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Methylpiperidine derivativeContains piperidine; lacks difluorophenylAntimicrobial
Dihydropyridine derivativesSimilar core structure; varies in substituentsCardiovascular effects
Sulfonamide derivativesContains sulfonamide; different aromatic groupsAntibacterial

Case Studies and Research Findings

Research has focused on understanding the binding affinities of this compound with various biological targets. Molecular docking studies have been employed to elucidate its interactions with enzymes and receptors relevant to its therapeutic effects. For example, studies have indicated that modifications to the piperidine moiety can significantly affect the compound's binding affinity and selectivity for specific targets .

In vitro assays have demonstrated that this compound exhibits potent inhibitory effects against certain enzymes involved in disease pathways. Such findings highlight its potential as a lead compound for further development in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in the Aryl Acetamide Substituent

N-(2,3-dimethylphenyl) Analog
  • Structure : Replaces the 2,4-difluorophenyl group with a 2,3-dimethylphenyl moiety.
  • Increased hydrophobicity may improve membrane permeability but reduce solubility.
  • Source : This analog is documented in PubChem entries, highlighting its role in structure-activity relationship (SAR) studies .
Trifluoromethylphenyl Analogs
  • Structures :
    • N-(3-(trifluoromethyl)phenyl) (CAS 878060-00-5) .
    • N-(4-(trifluoromethyl)phenyl) (CAS 878060-04-9) .
  • Molecular weights (~521.6 g/mol) are higher than the target compound (estimated ~500–520 g/mol), which may affect pharmacokinetic profiles.
4-Chlorophenyl Analog
  • Structure : Features a 4-chlorophenyl group (CAS 878055-47-1) .
  • Implications :
    • Chlorine’s moderate electronegativity balances electronic effects, while its lipophilicity may enhance blood-brain barrier penetration.
    • Molecular weight (442.0 g/mol) is lower than the target compound, suggesting reduced steric hindrance .

Modifications in the Linker and Indole Substituents

Sulfanyl (-S-) vs. Sulfonyl (-SO₂-) Linkers
  • Examples :
    • 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide (CAS 878055-47-1) .
    • N-(4-chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide (CAS 878060-04-9) .
  • Implications :
    • Replacing sulfonyl with sulfanyl reduces polarity, improving membrane permeability but decreasing aqueous solubility.
    • The absence of sulfonyl’s hydrogen-bonding capacity may weaken interactions with polar binding pockets .
Piperidine vs. Azepane Rings
  • Examples :
    • 4-Methylpiperidin-1-yl (target compound) .
    • Azepan-1-yl (7-membered ring) in CAS 878055-47-1 .
  • Piperidine’s 6-membered ring offers rigidity, which may enhance selectivity for specific targets .

Key Structural and Property Comparisons

Feature Target Compound 2,3-Dimethylphenyl Analog 3-CF₃-Phenyl Analog 4-Cl-Phenyl Analog
Aryl Group 2,4-Difluorophenyl 2,3-Dimethylphenyl 3-Trifluoromethylphenyl 4-Chlorophenyl
Linker Sulfonyl (-SO₂-) Sulfonyl (-SO₂-) Sulfonyl (-SO₂-) Sulfanyl (-S-)
Amine Group 4-Methylpiperidin-1-yl 4-Methylpiperidin-1-yl 4-Methylpiperidin-1-yl Azepan-1-yl or Piperidin-1-yl
Molecular Weight ~500–520 (estimated) Not reported 521.6 442.0
Polarity High (due to -SO₂-) Moderate High Low (due to -S-)
Metabolic Stability High (fluorine substituents) Moderate Very high (CF₃ group) Moderate (Cl substituent)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.